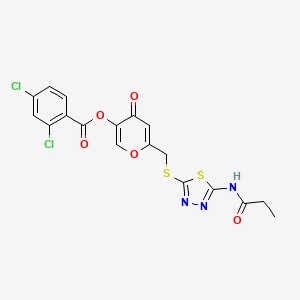

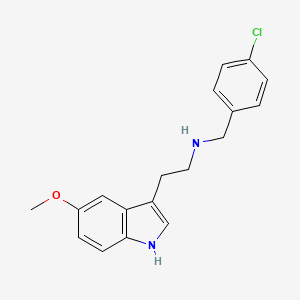

![molecular formula C13H10N2OS3 B2516050 N-(4-(甲硫基)苯并[d]噻唑-2-基)噻吩-2-甲酰胺 CAS No. 899941-65-2](/img/structure/B2516050.png)

N-(4-(甲硫基)苯并[d]噻唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound . It is synthesized through a series of chemical reactions .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The yield of the synthesized compound was reported to be 58% . The synthesis process involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The MS (ESI) data provides information about the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . The reactions involve various reagents and conditions, and the products of the reactions have been characterized using spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. The 1H NMR, 13C NMR, and MS (ESI) data provide information about the structure and molecular weight of the compound .科学研究应用

Antimicrobial Activity

Thiazole derivatives, including the ones , have been found to exhibit antimicrobial activity . For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives showed preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Anticancer Activity

Thiazole derivatives have also been found to exhibit anticancer activity . They are used in the development of advanced compounds with a variety of biological effects, including antitumor effects .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity . They are used in the development of anti-inflammatory drugs .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . They are used in the development of advanced compounds with a variety of biological effects, including antioxidant effects .

Antiretroviral Activity

Thiazole derivatives have been found to exhibit antiretroviral activity . They are used in the development of antiretroviral drugs .

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal activity . They are used in the development of antifungal drugs .

Antihypertensive Activity

Thiazole derivatives have been found to exhibit antihypertensive activity . They are used in the development of antihypertensive drugs .

Hepatoprotective Activity

Thiazole derivatives have been found to exhibit hepatoprotective activity . They are used in the development of hepatoprotective drugs .

未来方向

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives, in general, are known to have varying pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The activity of thiazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

属性

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS3/c1-17-8-4-2-5-9-11(8)14-13(19-9)15-12(16)10-6-3-7-18-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVPHGICXSVTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)

![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)

![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)